molecular formula C14H16N4O5 B4398507 1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

Cat. No.: B4398507
M. Wt: 320.30 g/mol
InChI Key: LPXGSDOJLJLDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE: is a synthetic organic compound belonging to the quinoxalinedione family This compound is known for its unique chemical structure, which includes a morpholine ring, nitro group, and quinoxalinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves the following steps:

    Formation of the Quinoxalinedione Core: The quinoxalinedione core is synthesized through the condensation of an appropriate o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the quinoxalinedione core using a mixture of concentrated sulfuric acid and nitric acid.

    Morpholine Ring Addition: The morpholine ring is added through a nucleophilic substitution reaction, where the nitro-substituted quinoxalinedione reacts with morpholine under basic conditions.

    Methylation: The final step involves methylation of the quinoxalinedione core using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Amino-substituted quinoxalinedione.

    Substitution: Various substituted quinoxalinedione derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and morpholine ring play crucial roles in its binding affinity and activity. The compound can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-6-(4-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a piperidine ring instead of a morpholine ring.

    1,4-dimethyl-6-(4-morpholinyl)-7-chloro-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is unique due to the presence of both the nitro group and morpholine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,4-dimethyl-6-morpholin-4-yl-7-nitroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-15-9-7-11(17-3-5-23-6-4-17)12(18(21)22)8-10(9)16(2)14(20)13(15)19/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXGSDOJLJLDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
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1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
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1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
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1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
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1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
Reactant of Route 6
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1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

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